5-Chlorobenzene-1,2,4-triol
Overview
Description
5-Chlorobenzene-1,2,4-triol is an organic compound classified as a trihydroxybenzene or benzenetriol . It features three hydroxyl groups substituted onto a benzene ring . The molecular formula of 5-Chlorobenzene-1,2,4-triol is C6H5ClO3 .
Molecular Structure Analysis
The molecular weight of 5-Chlorobenzene-1,2,4-triol is 160.56 . The structure consists of a benzene ring with three hydroxyl groups and one chlorine atom .Physical And Chemical Properties Analysis
5-Chlorobenzene-1,2,4-triol is a white solid with modest solubility in water . The molecular weight is 160.56 .Scientific Research Applications
Biological Monitoring of Chlorobenzene Exposure : A study by Yoshida, Sunaga, and Hara (1986) highlighted that exposure to chlorobenzene in chemical factories could lead to elevated levels of urinary metabolites. These metabolites are crucial for biological monitoring of exposure levels (Yoshida, Sunaga, & Hara, 1986).
Photocatalytic Degradation Pathways : Research by Li, Cubbage, and Jenks (1999) discovered that the TiO2-mediated photocatalytic degradation of 4-chlorocatechol produces 5-chloro-1,2,4-benzenetriol and other intermediates, suggesting its potential in environmental remediation processes (Li, Cubbage, & Jenks, 1999).
Catalytic Oxidation Studies : A 2015 study by Wang et al. focused on the catalytic oxidation of 1,3,5-trichlorobenzene, indicating the significance of structural and electronic factors in the oxidation process. This study also underscored the influence of chlorine on active vanadium sites (Wang et al., 2015).
Synthesis of Substituted Derivatives : Rot et al. (2000) demonstrated the successful synthesis of substituted tin and mercury derivatives of benzene, including the crystal structure of 1,3,5-tris(chloromercurio)benzene. This highlights potential applications in organometallic chemistry (Rot et al., 2000).
Environmental Dechlorination Processes : Rodríguez and Lafuente (2002) developed a new method for the dechlorination of trichlorobenzenes using palladium on carbon support, which is significant for environmental remediation and chemical synthesis (Rodríguez & Lafuente, 2002).
Safety And Hazards
Future Directions
While specific future directions for 5-Chlorobenzene-1,2,4-triol are not available, research into chlorobenzenes pollution in soil and groundwater has identified several challenges, including unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . These challenges could guide future research directions for 5-Chlorobenzene-1,2,4-triol and similar compounds.
properties
IUPAC Name |
5-chlorobenzene-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJCPOVKDYSWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152384 | |
Record name | Benzene-1,2,4-triol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzene-1,2,4-triol | |
CAS RN |
119290-91-4 | |
Record name | 5-Chloro-1,2,4-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119290-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4-triol, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2,4-triol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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